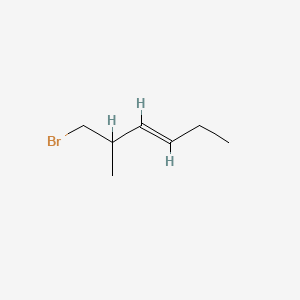
1-Bromo-2-methylhex-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-methylhex-3-ene is an organic compound with the molecular formula C7H13Br It is a brominated alkene, characterized by the presence of a bromine atom attached to the first carbon of a hexene chain, which also contains a methyl group on the second carbon
Preparation Methods
1-Bromo-2-methylhex-3-ene can be synthesized through several methods, including:
Chemical Reactions Analysis
1-Bromo-2-methylhex-3-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines, leading to the formation of alcohols or amines, respectively.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can potentially undergo such reactions under appropriate conditions.
Scientific Research Applications
1-Bromo-2-methylhex-3-ene has several applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the preparation of polymers and other materials with specific properties.
Pharmaceutical Research: It may be used in the synthesis of pharmaceutical compounds, particularly those requiring a brominated intermediate.
Mechanism of Action
The mechanism of action of 1-Bromo-2-methylhex-3-ene in chemical reactions typically involves the formation of reactive intermediates, such as radicals or carbocations. For example, in radical bromination, the reaction proceeds through the formation of a bromine radical, which abstracts a hydrogen atom from the alkene to form an allylic radical. This radical then reacts with another bromine molecule to form the final product . In electrophilic addition, the double bond of the alkene reacts with an electrophile (e.g., HBr) to form a carbocation intermediate, which then reacts with a nucleophile to form the final product .
Comparison with Similar Compounds
1-Bromo-2-methylhex-3-ene can be compared with other similar compounds, such as:
1-Bromo-3-methylhex-2-ene: This compound has a similar structure but differs in the position of the double bond and the bromine atom.
1-Bromo-2-methylbutane: This compound lacks the double bond present in this compound, leading to different chemical behavior and applications.
2-Bromo-2-methylpropane: Another similar compound, which has a different carbon chain length and substitution pattern, resulting in distinct reactivity and uses.
Properties
Molecular Formula |
C7H13Br |
|---|---|
Molecular Weight |
177.08 g/mol |
IUPAC Name |
(E)-1-bromo-2-methylhex-3-ene |
InChI |
InChI=1S/C7H13Br/c1-3-4-5-7(2)6-8/h4-5,7H,3,6H2,1-2H3/b5-4+ |
InChI Key |
UPNVAVVKDNTYPW-SNAWJCMRSA-N |
Isomeric SMILES |
CC/C=C/C(C)CBr |
Canonical SMILES |
CCC=CC(C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


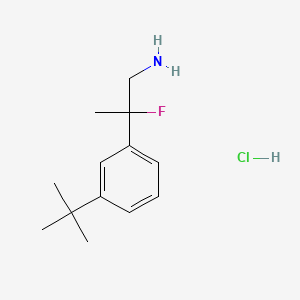

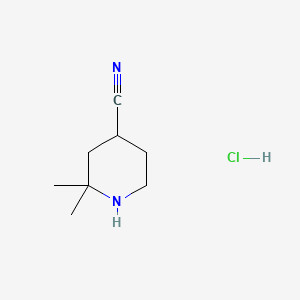
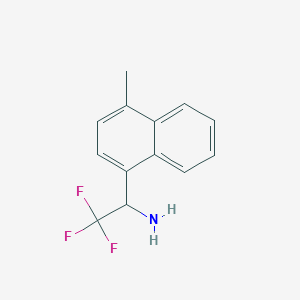
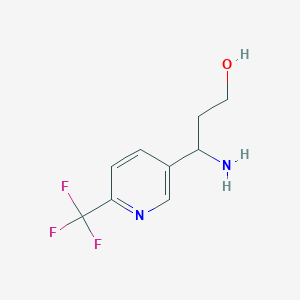
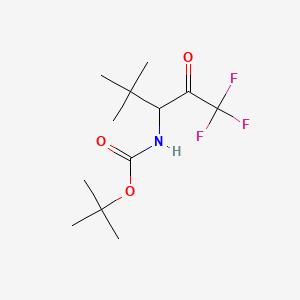

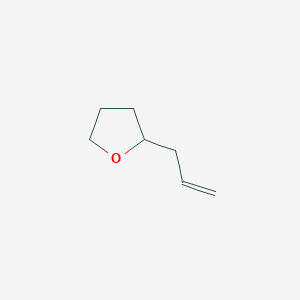
![3-{6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl}propanoicacidhydrochloride](/img/structure/B13584075.png)
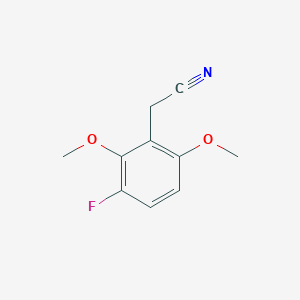
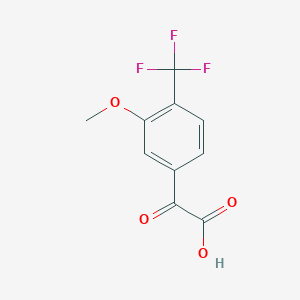

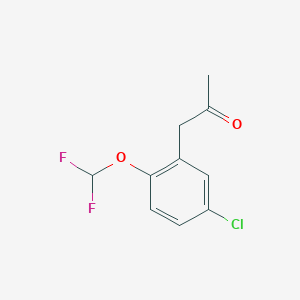
![N-benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13584121.png)
